molecular formula C14H17NO4 B1309472 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid CAS No. 872196-57-1

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid

Cat. No.: B1309472
CAS No.: 872196-57-1
M. Wt: 263.29 g/mol
InChI Key: LUDSGMHLAWWTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS: 872196-57-1) is a benzoic acid derivative characterized by a unique structural motif: a benzoic acid core linked via an ether-oxygen to a ketone-bearing ethoxy chain, which terminates in a piperidine ring. This structure combines the hydrogen-bonding capability of the carboxylic acid group with the conformational flexibility of the piperidine moiety, making it a versatile intermediate in medicinal chemistry and drug design . The compound’s molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 289.32 g/mol. Its applications span neuroprotective agent development and synthetic intermediates for heterocyclic compounds, as evidenced by its structural analogs in pharmaceutical research .

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSGMHLAWWTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406371
Record name 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872196-57-1
Record name 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ether Formation via Nucleophilic Substitution

  • Starting Materials:

    • 3-hydroxybenzoic acid ethyl ester (or methyl ester)
    • 1-(2-chloroethyl)piperidine (alkylating agent)
    • Potassium carbonate (base)
    • Solvent: N,N-dimethylformamide (DMF) or amyl acetate
  • Procedure:
    The hydroxybenzoic acid ester is dissolved in DMF or amyl acetate. Potassium carbonate is added as a base to deprotonate the phenol, generating the phenolate ion, which is a strong nucleophile. Then, 1-(2-chloroethyl)piperidine is added, and the mixture is stirred at elevated temperature (typically 60°C to 97°C) under an inert atmosphere (nitrogen) for several hours (1.5 hours to overnight). This results in the substitution of the chlorine atom by the phenolate, forming the ether linkage and yielding the ester intermediate 3-[2-(piperidin-1-yl)ethoxy]benzoic acid ethyl ester.

  • Workup:
    The reaction mixture is filtered to remove inorganic salts, extracted with ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (e.g., silica gel, hexane-ethyl acetate system).

  • Yield:
    Reported yields for this step are high, typically around 83% or more.

Hydrolysis of the Ester to the Free Acid

  • Reagents:

    • Sodium hydroxide (NaOH), typically 2N or 5N aqueous solution
    • Solvent: Ethanol or methanol
  • Procedure:
    The purified ester intermediate is dissolved in ethanol or methanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed or heated at 40°C for 1 to 4.5 hours to hydrolyze the ester group to the corresponding carboxylate salt.

  • Acidification:
    After completion, the reaction mixture is concentrated to remove alcohol, diluted with water, and acidified slowly with concentrated hydrochloric acid to precipitate the free acid.

  • Isolation:
    The precipitated 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is collected by filtration, washed, and dried under vacuum at 40-50°C.

  • Yield and Purity:
    The acid is obtained in yields around 83% with melting points reported near 270-271°C, indicating high purity.

Alternative Conditions and Notes

  • The reaction is often conducted under inert atmosphere to prevent oxidation or degradation of sensitive intermediates.
  • The hydrolysis step can be monitored by HPLC or NMR to ensure complete conversion.
  • Purification may involve recrystallization or chromatographic techniques depending on scale and purity requirements.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ether formation 3-hydroxybenzoic acid ethyl ester, K2CO3, 1-(2-chloroethyl)piperidine, DMF or amyl acetate 60-97°C 1.5 h to overnight ~83% Inert atmosphere, base-mediated alkylation
Ester hydrolysis NaOH (2N or 5N), ethanol or methanol Reflux or 40°C 1-4.5 h ~83% Followed by acidification with HCl
Acid isolation and purification Acidification with HCl, filtration, drying 40-50°C (drying) - - Melting point 270-271°C, high purity

Research Findings and Analytical Data

  • NMR Spectroscopy:
    The 1H-NMR spectra of the final acid show characteristic signals for the piperidine ring protons (multiplets around 1.3-3.6 ppm), aromatic protons (doublets near 7.0-7.9 ppm), and broad singlets for the carboxylic acid proton (~10-12 ppm).

  • HPLC-MS:
    Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 263.29 g/mol, verifying the structure.

  • Melting Point:
    The purified acid exhibits a melting point of approximately 270-271°C, consistent with literature values, indicating successful synthesis and purity.

  • Stability Considerations: The compound is stable under the described reaction and storage conditions, with no significant decomposition observed during synthesis or purification.

Chemical Reactions Analysis

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Dopamine Receptor Modulation
    3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid serves as a lead compound in the development of drugs targeting dopamine receptors. Studies have demonstrated its binding affinity to these receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease. Interaction studies typically utilize radiolabeled ligands or fluorescence-based assays to characterize these binding interactions.
  • Neuropharmacological Research
    The compound plays a role in neuropharmacology, where it is used to investigate mechanisms underlying neurotransmitter systems. Molecular docking studies have provided insights into its binding mechanisms at the molecular level, aiding in understanding how modifications to its structure can influence activity against specific targets.
  • Drug Development
    As a synthetic building block, this compound can be utilized in the synthesis of other bioactive compounds. Its derivatives may exhibit enhanced pharmacological properties, expanding therapeutic options for various conditions.

The compound exhibits several biological activities, including:

  • Antifungal Properties : Research indicates potential antifungal applications, particularly when combined with other agents to enhance efficacy against fungal infections .
  • Anti-inflammatory Effects : Some derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory disorders .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
4-(2-Piperidinoethoxy)benzoic acidContains a piperidine ringDifferent position of the piperidine attachment
3-(2-Oxo-2-pyrrolidin-1-yl)ethoxybenzoic acidSimilar ethoxy and carbonyl groupsPyrrolidine instead of piperidine
4-(2-Pyrrolidinoethoxy)benzoic acidSimilar benzoic structureDifferent nitrogen heterocycle

This comparison highlights the unique structural arrangement of this compound, which contributes to its distinct biological activity profile compared to related compounds.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Journal of Medicinal Chemistry explored its potential as a dopamine receptor antagonist, revealing promising results that support further development for neurological disorders.
  • Another investigation focused on its antifungal properties when used in combination therapies, demonstrating enhanced efficacy against resistant fungal strains .

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Core Flexibility vs. Rigidity: The thiophene analog (345.4 g/mol) exhibits enhanced electronic properties due to sulfur’s polarizability, promoting π-π interactions absent in the parent benzoic acid compound . In contrast, the isobenzofuranone derivative (283.26 g/mol) introduces rigidity via a fused bicyclic system, favoring crystal lattice stabilization through O–H···O and N–H···O bonds .

Pharmacological Modifications: GW4064’s isoxazole and chlorophenyl groups enhance metabolic stability and receptor selectivity compared to the simpler piperidine-ketone in the target compound . The trifluoromethyl-anilino group in 3-Methoxy-4-[2-oxo-2-(2-(trifluoromethyl)anilino)ethoxy]benzoic acid introduces strong electron-withdrawing effects, improving binding affinity to hydrophobic pockets .

Safety Profiles :

  • Piperidine-containing compounds (e.g., Repaglinide analogs) often exhibit hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335), as seen in safety data sheets .

Biological Activity

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H19N1O3C_{15}H_{19}N_{1}O_{3} with a molecular weight of 273.32 g/mol. Its structure includes a benzoic acid moiety linked to a piperidine-derived ethoxy group, which contributes to its pharmacological properties.

1. Dopamine Receptor Antagonism

Research indicates that this compound exhibits antagonistic activity at dopamine receptors. Interaction studies have shown that the compound can effectively bind to these receptors, influencing neuropharmacological pathways. This property suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.

2. Enzyme Interaction

The compound is known to interact with various enzymes, including peptidyl-prolyl cis-trans isomerase A, which plays a critical role in protein folding and function. By modulating enzyme activity, it can influence cellular metabolism and signaling pathways.

3. Cellular Effects

In vitro studies have demonstrated that this compound can affect cell signaling pathways, gene expression, and overall cellular metabolism. For example, it has been shown to impact the activity of signaling proteins, leading to downstream effects on gene expression profiles.

The biological activity of this compound is largely attributed to its specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thus altering their catalytic activity. Additionally, the piperidine ring enhances its ability to interact with various receptors and enzymes, further contributing to its pharmacological effects .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • A study on its interaction with dopamine receptors utilized radiolabeled ligands and fluorescence-based assays to characterize binding affinity and mechanisms.
  • Another investigation focused on the compound's effects on protein interactions in proteomics research, highlighting its utility in understanding complex biological systems.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features that may enhance its biological activity:

Compound NameStructure SimilarityUnique Features
4-(2-Piperidinoethoxy)benzoic acidContains a piperidine ringDifferent position of the piperidine attachment
3-(2-Oxo-2-pyrrolidin-1-yl)ethoxybenzoic acidSimilar ethoxy and carbonyl groupsPyrrolidine instead of piperidine
4-(2-Pyrrolidinoethoxy)benzoic acidSimilar benzoic structureDifferent nitrogen heterocycle

This table illustrates how structural variations impact biological activity, emphasizing the potential for developing targeted therapies based on these compounds.

Q & A

Q. What are the recommended synthetic routes for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, and what analytical methods validate its purity?

The synthesis of structurally related benzoic acid derivatives typically involves coupling reactions between activated carboxylic acids and amine-containing intermediates. For example, similar compounds (e.g., benzisothiazolone derivatives) are synthesized via nucleophilic substitution or condensation reactions, often using benzoyl chloride under reflux conditions . Post-synthesis, purity validation requires a combination of HPLC (for quantification), NMR (to confirm structural integrity), and X-ray crystallography (for absolute configuration determination, as seen in Acta Cryst. studies) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on analogous piperidine-containing compounds, this compound may pose skin irritation (H315) and serious eye damage (H319) risks . Mandatory precautions include:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Engineering controls : Use fume hoods for weighing and reactions.
  • First aid : Immediate flushing with water for skin/eye contact and medical consultation .

Q. How is the crystal structure of this compound resolved, and what structural features influence its reactivity?

X-ray crystallography (e.g., SHELX software for structure refinement) is standard for resolving piperidine-linked benzoic acid derivatives. Key structural parameters include torsional angles of the ethoxy linker and hydrogen-bonding networks between the carboxylic acid and piperidine moieties, which affect solubility and reactivity .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can predict electron distribution at the carbonyl and piperidine groups, guiding substitutions to enhance binding affinity. For example, methyl or methoxy groups at the benzoic acid ring may improve metabolic stability . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with target proteins, such as enzymes with piperidine-binding pockets .

Q. What experimental strategies address discrepancies in reported biological activities of piperidine-linked benzoic acid analogs?

Contradictions in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay variability (e.g., bacterial strain differences) or stereochemical impurities . Solutions include:

  • Chiral HPLC to isolate enantiomers and test individually.
  • Dose-response curves to clarify potency thresholds.
  • Meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity effects on solubility) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

  • Low yields in coupling steps due to steric hindrance from the piperidine ring. Mitigation: Use microwave-assisted synthesis to enhance reaction efficiency.
  • Purification difficulties caused by polar byproducts. Solution: Gradient column chromatography with silica gel or reverse-phase C18 matrices .

Q. How does the protonation state of the piperidine nitrogen affect the compound’s pharmacokinetic properties?

The pKa of the piperidine nitrogen (~10.6) ensures it is protonated at physiological pH, enhancing water solubility but limiting blood-brain barrier penetration. Adjusting the N-substituent (e.g., introducing electron-withdrawing groups) can lower pKa, improving lipophilicity for CNS-targeted applications .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data (NMR, IR) with computational tools like ACD/Labs or ChemDraw to avoid misassignment of peaks .
  • Toxicity Screening : Prioritize Ames tests and HEK293 cell viability assays for early-stage toxicity profiling, as in vitro models often lack data for piperidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.